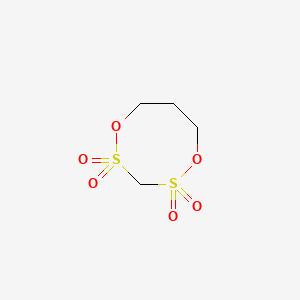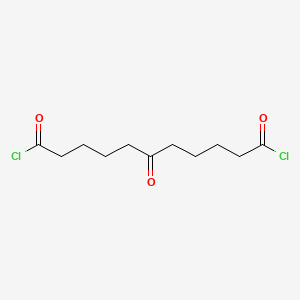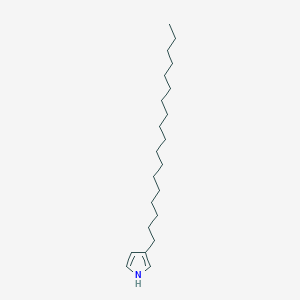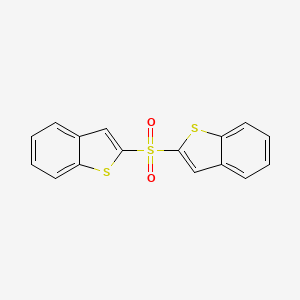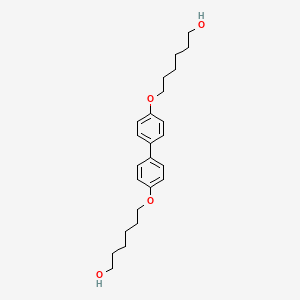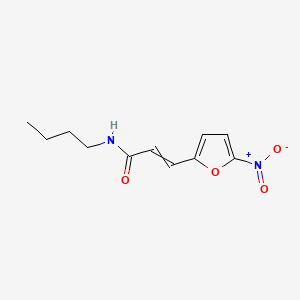
2-Methyldodeca-1,9,11-trien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyldodeca-1,9,11-trien-3-one is an organic compound belonging to the class of α,β-unsaturated ketones It is characterized by its unique structure, which includes three conjugated double bonds and a methyl group attached to the dodeca chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodeca-1,9,11-trien-3-one typically involves the use of specific starting materials and reagents. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated triene system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for large-scale manufacturing .
化学反应分析
Types of Reactions
2-Methyldodeca-1,9,11-trien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated triene system into saturated or partially saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
2-Methyldodeca-1,9,11-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
作用机制
The mechanism of action of 2-Methyldodeca-1,9,11-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated triene system allows it to participate in electron transfer reactions, influencing various biochemical processes. It can act as an electrophile, reacting with nucleophiles in biological systems, thereby modulating cellular functions .
相似化合物的比较
Similar Compounds
3,7,11-Trimethyldodeca-1,6,10-trien-3-ol: Similar in structure but contains an alcohol group instead of a ketone.
6,10-Dimethylundeca-3,5,9-trien-2-one: Another α,β-unsaturated ketone with a different chain length and methyl group positions.
Uniqueness
2-Methyldodeca-1,9,11-trien-3-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at the second position.
属性
CAS 编号 |
92119-27-2 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
2-methyldodeca-1,9,11-trien-3-one |
InChI |
InChI=1S/C13H20O/c1-4-5-6-7-8-9-10-11-13(14)12(2)3/h4-6H,1-2,7-11H2,3H3 |
InChI 键 |
FICHCQXLBKRMAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)CCCCCC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


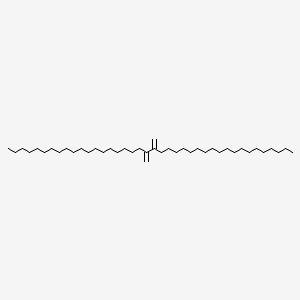


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
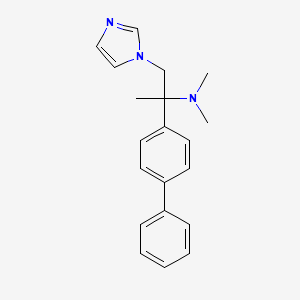
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
